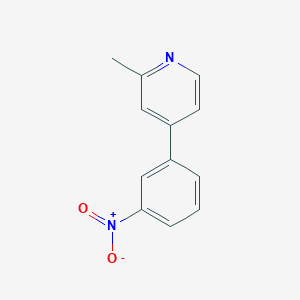

Pyridine, 2-methyl-4-(3-nitrophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Nitrofenil)-2-metilpiridina es un compuesto químico que pertenece a la clase de nitrofenilpiridinas. Este compuesto se caracteriza por un anillo de piridina sustituido con un grupo metilo en la posición 2 y un grupo nitrofenilo en la posición 4.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-(3-nitrofenil)-2-metilpiridina normalmente implica la nitración de 2-metil-4-fenilpiridina. El proceso de nitración se puede llevar a cabo utilizando agentes nitrantes como el pentóxido de dinitrógeno (N₂O₅) en un disolvente orgánico. El mecanismo de reacción implica la formación del ion N-nitropiridinio, que posteriormente sufre un desplazamiento sigmatrópico [1,5] para dar la nitrofenilpiridina deseada .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de nitración similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, la separación y purificación del producto se puede lograr mediante técnicas como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 4-(3-Nitrofenil)-2-metilpiridina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitro, para formar varios derivados.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono con otros compuestos aromáticos.

Reactivos y condiciones comunes:

Oxidación: Hidrógeno gaseoso, catalizador de paladio.

Sustitución: Amoniaco o aminas, a menudo en condiciones básicas.

Acoplamiento: Reactivos de boro, catalizador de paladio y base.

Productos principales:

Reducción: 2-metil-4-(3-aminofenil)piridina.

Sustitución: Varios derivados amino.

Acoplamiento: Compuestos biarílicos.

Aplicaciones Científicas De Investigación

4-(3-Nitrofenil)-2-metilpiridina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Medicina: Explorado por su posible uso en el desarrollo de productos farmacéuticos, particularmente como andamiaje para el diseño de fármacos.

Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 4-(3-Nitrofenil)-2-metilpiridina depende en gran medida de su estructura química y la aplicación específica. Por ejemplo, su actividad fungicida puede implicar la inhibición de enzimas clave en las células fúngicas, lo que lleva a la muerte celular. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los objetivos biológicos, interrumpiendo las funciones celulares normales .

Compuestos similares:

- 3-metil-2-(4-nitrofenil)piridina

- 3-metil-4-(4-nitrofenil)piridina

- 2-metil-3-(4-nitrofenil)piridina

Comparación: 4-(3-Nitrofenil)-2-metilpiridina es única debido a su patrón de sustitución específico, que influye en su reactividad química y actividad biológica. En comparación con sus isómeros, puede exhibir diferente reactividad en las reacciones de nitración y acoplamiento debido a efectos estéricos y electrónicos .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4-(4-nitrophenyl)pyridine: Similar structure but with the nitro group at the para position.

2-Methyl-4-(2-nitrophenyl)pyridine: Similar structure but with the nitro group at the ortho position.

2-Methyl-4-(3-aminophenyl)pyridine: Reduction product of 2-Methyl-4-(3-nitrophenyl)pyridine.

Uniqueness

2-Methyl-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The meta position of the nitro group allows for distinct interactions with other molecules, making it a valuable compound for various applications .

Propiedades

Número CAS |

4385-82-4 |

|---|---|

Fórmula molecular |

C12H10N2O2 |

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

2-methyl-4-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3 |

Clave InChI |

DWWATEVVFBMVDA-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)